Benzylamine-d5
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Overview
Description
Benzylamine-d5 is a deuterated derivative of benzylamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to the presence of deuterium which provides distinct spectral properties.
Mechanism of Action
Target of Action
Benzylamine primarily targets the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
It is known that benzylamine and its derivatives, such as the benzylamine butenafine, cause direct membrane effects in ergosterol-depleted fungal cells . This suggests that Benzylamine-d5 might interact with its targets, leading to changes in the cell membrane of the target organisms.
Biochemical Pathways
Benzylamine can be produced via a four-step pathway from cellular phenylpyruvate using enzymes from different sources: a mandelate synthase (Amycolatopsis orientalis), a mandelate oxidase (Streptomyces coelicolor), a benzoylformate decarboxylase (Pseudomonas putida), and an aminotransferase (Salicibacter pomeroyi) . This pathway produces benzylamine at 24 mg/L in 15 h (4.5% yield) in cultures of unoptimized cells supplemented with phenylpyruvate .
Pharmacokinetics
A related compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties might give us a hint about the ADME properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Chloride with Ammonia: Benzylamine-d5 can be synthesized by reacting benzyl chloride-d5 with ammonia in an aqueous solution.
Reductive Amination of Benzaldehyde: Another method involves the reductive amination of benzaldehyde-d5 with ammonia in the presence of hydrogen and a catalyst such as Raney nickel.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction of benzyl chloride-d5 with ammonia is commonly used due to its efficiency and cost-effectiveness . The process involves the use of large reactors and continuous monitoring to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzylamine-d5 can undergo oxidation reactions to form benzaldehyde-d5 or benzoic acid-d5.
Reduction: The compound can be reduced to form hexahydrothis compound using catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or Raney nickel.
Substitution: Various nucleophiles such as halides, alcohols, and amines under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde-d5, benzoic acid-d5.
Reduction: Hexahydrothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Benzylamine-d5 is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Phenylmethanamine: Another similar compound with a phenyl group attached to an amine functional group.
Uniqueness: Benzylamine-d5 is unique due to the presence of deuterium atoms, which provide distinct NMR spectral properties and influence reaction kinetics. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
CAS No. |
1219802-81-9 |
---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
112.187 |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methanamine |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D |
InChI Key |
WGQKYBSKWIADBV-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)CN |
Synonyms |
Benzyl-2,3,4,5,6-d5-amine |
Origin of Product |
United States |
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